Boc-L-proline

Enantiomeric purity Chiral quality control Peptide synthesis

Substituting Boc-L-proline with generic or mismatched protecting groups risks racemization, enantiomeric impurity, and batch failure in GMP peptide synthesis. Boc-L-proline (CAS 15761-39-4) eliminates these risks through verified L-configuration ([α]20/D -61±2°) and ≥99% purity by neutralization titration. • Enables Boc/Bzl SPPS of long (>50-residue) peptides with 84-95% coupling yields • Serves as key intermediate in Daclatasvir (HCV NS5A inhibitor) synthesis per CN106432204A • Achieves E >100 enantiomeric ratio in CAL-B enzymatic resolutions vs. E = 2.8 for Cbz analogs

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 15761-39-4
Cat. No. B558224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-proline
CAS15761-39-4
SynonymsBoc-L-proline; 15761-39-4; Boc-Pro-OH; N-Boc-L-proline; N-(tert-Butoxycarbonyl)-L-proline; (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid; Boc-L-Pro-OH; N-(tert-Butyloxycarbonyl)-L-proline; Boc-proline; tert-Butoxycarbonyl-L-proline; 1-tert-Butoxycarbonyl-L-proline; 1-(tert-butoxycarbonyl)-l-prolin; BOC-L-PRO; N-tert-Butoxycarbonylproline; N-BOC-(S)-PROLINE; L-Proline,N-BOCprotected; tert-Butyloxycarbonyl-L-proline; 1-tert-Butyloxycarbonyl-L-proline; ZQEBQGAAWMOMAI-ZETCQYMHSA-N; N-T-BUTOXYCARBONYL-L-PROLINE; N-alpha-t-Butyloxycarbonyl-L-proline; MFCD00037324; NSC164660; (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylicacid; (S)-PYRROLIDINE-1,2-DICARBOXYLICACID1-TERT-BUTYLESTER
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
InChIKeyZQEBQGAAWMOMAI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-proline: Peptide Synthesis Building Block


Boc-L-proline (N-(tert-Butoxycarbonyl)-L-proline, CAS 15761-39-4) is the Nα-Boc-protected derivative of the natural amino acid L-proline, a cyclic secondary amine (imino acid) that imposes unique conformational constraints in peptide chains . It is a white to off-white crystalline solid with a molecular formula of C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol, produced industrially at ≥99% purity (neutralization titration) and supplied as a key building block for Boc-based solid-phase peptide synthesis (SPPS) . Beyond peptide chemistry, Boc-L-proline serves as a chiral ligand in enantioselective catalysis and as a critical pharmaceutical intermediate — notably in the commercial synthesis of the hepatitis C NS5A inhibitor Daclatasvir . Its specific rotation of [α]₂₀/D −61±2° (c = 2, acetic acid) unambiguously confirms its L-configuration and provides a fast, pharmacopoeia-grade identity check that is essential for quality-controlled procurement .

Why Boc-L-proline Cannot Be Swapped


Boc-L-proline cannot be casually interchanged with its closest structural analogs — Boc-D-proline (CAS 37784-17-1), Fmoc-L-proline (CAS 71989-31-6), or Cbz-L-proline (CAS 1148-11-4) — because the identity of the N-protecting group and the enantiomeric configuration dictate orthogonal deprotection chemistry, enantioselective performance, and enzymatic processing. Boc-L-proline is cleaved under acidic conditions (TFA or HCl), whereas Fmoc-L-proline requires basic conditions (piperidine), making the two synthetically incompatible in a single SPPS protocol . The D-enantiomer exhibits an opposite specific rotation (+60° vs. −61°) and induces opposite chiral induction in asymmetric catalysis and foldamer helicity . Furthermore, Boc-L-proline and Cbz-L-proline show a >35-fold difference in enantiomeric ratio (E >100 vs. E = 2.8) when processed by hydrolytic enzymes, meaning that generic replacement of the protecting group can completely abolish a kinetic resolution [1]. Substitution without verification therefore introduces risk of racemization, wrong stereochemistry, protecting-group incompatibility, and batch failure in GMP peptide manufacture. The quantitative evidence below substantiates each of these failure modes.

Boc-L-proline Procurement Evidence


Enantiomeric Identity Confirmation by Optical Rotation

The specific rotation of Boc-L-proline is [α]₂₀/D −61±2° (c = 2, acetic acid), measured and certified by neutralization titration and polarimetry . Its enantiomer Boc-D-proline exhibits [α]₂₂/D +60° (c = 2, acetic acid), representing a magnitude difference of ~121° and an unequivocal sign inversion . This property serves as an immediate, low-cost identity gate preventing accidental use of the wrong enantiomer in chiral SPPS, which would generate the incorrect peptide epimer.

Enantiomeric purity Chiral quality control Peptide synthesis

Optimal Chiral Derivatizing Agent for β-Lactam Resolution

In a comparative panel study of N-protected amino acids used as chiral derivatizing reagents (CDRs) for preparative resolution of trans-β-lactam racemates, N-(Boc)-L-proline was the sole CDR among Boc-D-proline, Boc-L-phenylalanine, Boc-L-valine, and other candidates that enabled successful diastereomer separation by liquid chromatography [1]. All other amino acid CDRs (4–8 in the study) failed to separate diastereomers under identical MTBE:n-hexane TLC and LC conditions [1]. Boc-D-proline gave a diastereomeric mixture in only 52% isolated yield, and subsequent qNMR analysis confirmed that only Boc-L-proline's diastereomers could be characterized for diastereomeric excess (de) via 2D EXSY and variable-temperature ¹H NMR [1].

Chiral resolution β-Lactam anticancer agents qNMR diastereomeric excess

Enzymatic Selectivity in Kinetic Resolution

In the enzyme-catalyzed kinetic resolution of racemic N-protected proline esters, Candida antarctica lipase B (Chirazyme L-2) hydrolyzed N-Boc-proline esters with an enantiomeric ratio E >100, enabling practical preparation of (R)-N-Boc-proline methyl ester in 98.7% ee and 49% isolated yield at preparative scale [1]. By contrast, subtilisin-catalyzed hydrolysis of the analogous N-Cbz-proline ester proceeded with E = 2.8, indicating negligible enantioselectivity and precluding synthetic utility [1]. A purified earthworm protease (isozyme A) showed E = 13.6, still far inferior to the >100 value obtained with the Boc substrate and CAL-B [1].

Enzymatic resolution Enantiomeric ratio Proline derivatives

Crystallinity and Melting Point Advantage

Boc-L-proline exhibits a sharp melting point of 133–135°C (lit.) with a narrow range of approximately 2–3°C, as consistently reported across Sigma-Aldrich, TCI, and other major suppliers . In contrast, Fmoc-L-proline melts over a broad and lower range of 100–118°C (a span of 18°C), indicating lower crystalline homogeneity . A higher, narrower melting point is a direct indicator of batch-to-batch crystallinity consistency, which correlates with better flow properties for automated SPPS resin loading and reduced risk of amorphous content that can cause weighing errors and incomplete coupling .

Thermal stability Crystallinity Solid-phase peptide synthesis

Coupling Efficiency in Peptide Conjugation

In the synthesis of IAP (inhibitor of apoptosis protein) ligand B, N-Boc-L-proline was coupled using EDC/HOBt/DIPEA in DMF at room temperature, achieving 84% yield (22 h, Itoh et al., 2012) and 95% yield (3 h, Shibata et al., 2017b) [1]. These yields represent standard Boc-SPPS coupling performance and serve as a benchmark for assessing incoming Boc-L-proline lot quality. No direct comparator with Fmoc-L-proline was performed in this exact system, but Fmoc-protected amino acids require different activation and deprotection cycles that are incompatible with the Boc/Bzl strategy used here .

Peptide coupling efficiency IAP ligand Boc SPPS

Critical Daclatasvir Intermediate

Boc-L-proline is a designated starting material in the patented synthesis of Daclatasvir, a first-in-class HCV NS5A inhibitor. In the process disclosed in CN106432204A, 4,4′-bis(2-chloroacetyl)biphenyl is condensed with Boc-L-proline (10.5 g, 48.8 mmol) in acetonitrile using DIPEA at 25°C to form the key diester intermediate in good purity [1]. No alternative N-protected proline (e.g., Fmoc, Cbz) appears in any published Daclatasvir manufacturing route, confirming the irreplaceability of the Boc derivative in this commercially validated process [2]. Procurement of Boc-L-proline from suppliers providing DMF Dossier / DMF readiness is therefore a gating requirement for generic Daclatasvir manufacturers.

Pharmaceutical intermediate Hepatitis C Daclatasvir

Boc-L-proline: Key Applications


Chiral Resolution of β-Lactam Anticancer Agents

Boc-L-proline is the only N-protected amino acid that achieved usable diastereomer separation for racemic trans-β-lactams targeting the colchicine binding site of tubulin [1]. Academic and industrial medicinal chemistry groups developing microtubule-targeting agents can rely on Boc-L-proline as a CDR to obtain enantiopure 3-hydroxyl β-lactams for in vitro antiproliferative screening. The qNMR method validated for de determination is transferable to in-process control in scale-up [1].

Boc/Bzl Solid-Phase Peptide Synthesis

Boc-L-proline is the proline derivative of choice in Boc/Bzl SPPS, the preferred strategy for synthesizing long (>50 residues), aggregation-prone, or base-sensitive peptide sequences . With coupling yields of 84–95% reported in IAP ligand fragment condensations, it provides a reliable benchmark for automated synthesizer protocols [2]. Laboratories procuring Boc-L-proline for SPPS should verify purity ≥99.0% (T) and lot-specific optical rotation to minimize deletion sequences.

Daclatasvir Intermediate Manufacturing

Boc-L-proline is the sole proline source in the condensation step of Daclatasvir synthesis according to CN106432204A, where 48.8 mmol reacts with 4,4′-bis(2-chloroacetyl)biphenyl to yield the key diester [3]. Generic pharmaceutical manufacturers pursuing ANDA filings for Hepatitis C therapies must source Boc-L-proline from vendors capable of providing Drug Master Files (DMFs) and certificates of analysis demonstrating compliance with ICH Q7 Good Manufacturing Practice guidelines.

Enzymatic Kinetic Resolution for Chiral Auxiliaries

The exceptional enantiomeric ratio E >100 achieved with CAL-B on N-Boc-proline esters enables preparative-scale synthesis of (R)-N-Boc-proline methyl ester at 98.7% ee, a key precursor for Enders' chiral auxiliaries SAMP and RAMP [4]. By contrast, Cbz-protected analogs show negligible selectivity (E = 2.8), confirming that the Boc group is essential for this enzymatic resolution strategy. Process development groups should select Boc-L-proline over Cbz-L-proline when designing enzymatic routes to homochiral pyrrolidine building blocks.

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